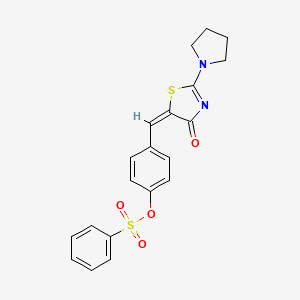

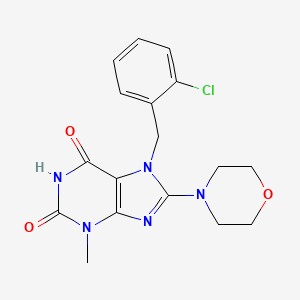

![molecular formula C18H19FN6O2 B2978437 2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide CAS No. 2320687-03-2](/img/structure/B2978437.png)

2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials, has been reported. They were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Scientific Research Applications

Antifungal Applications

Triazole compounds, due to their ability to interfere with the synthesis of ergosterol, an essential component of fungal cell membranes, have significant antifungal properties . The presence of the triazole ring in the compound suggests potential use in the development of new antifungal agents that could be more effective against resistant strains of fungi.

Anticancer Potential

The structural complexity of triazoles allows them to interact with various enzymes and receptors, which can be exploited in cancer therapy. Triazoles have been studied for their potential to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation .

Antimicrobial Activity

The triazole core structure is known to possess broad-spectrum antimicrobial activity. This makes the compound a candidate for the development of new antimicrobial agents that could be effective against multidrug-resistant bacteria .

Analgesic and Anti-inflammatory Uses

Compounds containing the triazole moiety have shown analgesic and anti-inflammatory effects. This is particularly relevant in the design of new drugs that could provide relief from pain and inflammation with potentially fewer side effects .

Enzyme Inhibition

Triazoles are known to act as enzyme inhibitors, which can be utilized in various therapeutic areas. For instance, they can inhibit enzymes that are overactive in certain diseases, thereby restoring normal physiological function .

Antidepressant and Sedative-Hypnotic Effects

Some triazole derivatives have been used in the treatment of depression and as sedatives. The compound could be explored for similar central nervous system activities, potentially leading to new treatments for mental health disorders .

Antidiabetic Activity

The triazole ring is present in some antidiabetic medications, indicating that the compound could be investigated for its potential to modulate blood sugar levels and provide a new approach to managing diabetes .

properties

IUPAC Name |

2-(2-fluorophenoxy)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2/c1-12-20-21-16-7-8-17(22-25(12)16)24-9-13(10-24)23(2)18(26)11-27-15-6-4-3-5-14(15)19/h3-8,13H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCWUEHRUYXWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)COC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

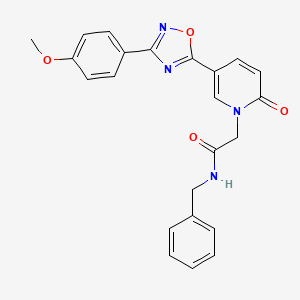

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2978354.png)

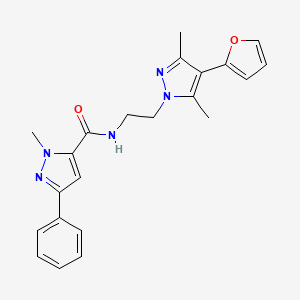

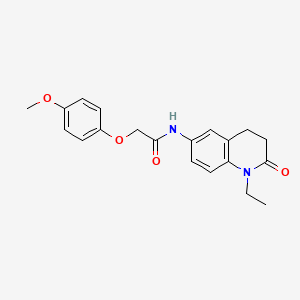

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978361.png)

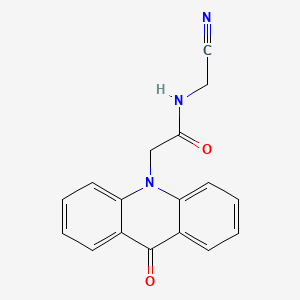

![1-(2-Ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2978365.png)

![1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978366.png)

![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2978368.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2978373.png)

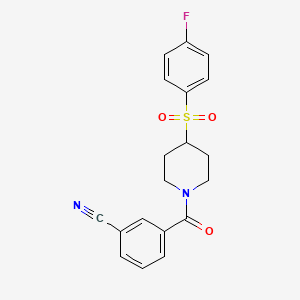

![1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2978376.png)